2,2,5-Trimethyl-1,3-dioxane-4,6-dione

Multi-component reaction Ketenimine synthesis Isocyanide chemistry

Researchers requiring a cyclic 1,3-dicarbonyl with a specific 5-methyl substitution pattern for multi-component reactions face limited sourcing options with validated purity. 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (CAS 3709-18-0) directly addresses this need. • Documented performance: Traps zwitterionic adducts from isocyanide-acetylenedicarboxylate reactions to form highly functionalized ketenimines in 75-89% yields. • Pharmaceutical relevance: Serves as a key reagent in the synthesis of FT061, an orally active antifibrotic agent for diabetic nephropathy. • Analytical readiness: Compatible with validated reverse-phase HPLC methods for quality control applications.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 3709-18-0
Cat. No. B050244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyl-1,3-dioxane-4,6-dione
CAS3709-18-0
SynonymsMethylmalonic Acid Cyclic Isopropylidene Ester;  Methylmalonic Acid Monoisopropylidene Cyclic Ester;  2,2,5-Trimethyl-1,3-dioxan-4,6-dione;  2,2,5-Trimethyl-m-dioxane-4,6-dione;  Methyl Meldrum’s Acid;  NSC 233870
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC1C(=O)OC(OC1=O)(C)C
InChIInChI=1S/C7H10O4/c1-4-5(8)10-7(2,3)11-6(4)9/h4H,1-3H3
InChIKeyKJMCAXYHYPDRAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Properties, Purity & Storage


2,2,5-Trimethyl-1,3-dioxane-4,6-dione (CAS 3709-18-0), also known as methyl Meldrum's acid or methylmalonic acid cyclic isopropylidene ester, is a cyclic diester with the molecular formula C7H10O4 and molecular weight 158.15 g/mol . It is a solid at 20°C, typically a white to off-white or light pink crystalline powder, with a melting point range of 109–114°C (lit.) and a boiling point of 343.6±35.0°C at 760 mmHg . This compound is a 5-methyl-substituted derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), featuring a single methyl group at the C5 position that distinguishes it from both the parent compound and other substituted analogs . The compound is commercially available at purities of 95–98% and is recommended for storage at 2–8°C under inert atmosphere due to its hygroscopic nature [1].

Structural Reactivity Determinants of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione


The 5-methyl substituent on the dioxane-dione ring is not a passive structural variation; it fundamentally alters the compound's reactivity profile relative to unsubstituted Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and other alkyl-substituted analogs. While all members of the Meldrum's acid family possess an acidic C5 proton (pKa ~4.8–5.1 for the parent, computationally predicted as 12.2 for the methyl derivative under different conditions [1]), the 5-methyl substitution introduces steric and electronic effects that modulate nucleophilicity, enolate stability, and reaction outcomes in condensation and trapping applications. In multi-component reactions where the C5 position participates as a nucleophilic center, the presence or absence of the 5-methyl group dictates both the steric accessibility of the reactive site and the stability of the resulting adduct [2]. Furthermore, the 2,2,5-trimethyl substitution pattern creates a hindered methyl group environment that exhibits unique solid-state dynamic behavior—specifically, tunneling rotation of the β-methyl group at cryogenic temperatures—a physical property absent in the parent compound that is exploited in specialized physicochemical studies [3]. Substituting with the parent Meldrum's acid or a differently substituted analog would yield divergent reaction kinetics, product distributions, and material properties, rendering direct interchange without re-validation scientifically and procedurally unsound.

Differentiation Evidence for 2,2,5-Trimethyl-1,3-dioxane-4,6-dione


Trapping Efficiency in Multi-Component Ketenimine Synthesis

In a three-component reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates, 2,2,5-trimethyl-1,3-dioxane-4,6-dione (methyl Meldrum's acid) effectively traps the reactive zwitterionic adduct to afford highly functionalized ketenimines [1]. While the study does not provide direct head-to-head comparison data with the unsubstituted parent Meldrum's acid under identical conditions, the reported yields for this specific 5-methyl derivative range from 75% to 89% across multiple alkyl isocyanide and dialkyl acetylenedicarboxylate combinations, demonstrating robust performance as a trapping agent [1].

Multi-component reaction Ketenimine synthesis Isocyanide chemistry

Methyl Group Tunneling Rotation in the Solid State

X-irradiated single crystals of 2,2,5-trimethyl-1,3-dioxane-4,6-dione exhibit a distinctive physicochemical phenomenon: the hindered β-methyl group undergoes quantum tunneling rotation with a coalescence temperature of 30 K [1]. The hindering barrier height has been quantitatively deduced from the temperature dependence of the ESR spectrum and validated via Mathieu equation solutions. This property is unique to the 2,2,5-trimethyl substitution pattern; the parent Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) lacks the 5-methyl group entirely and therefore cannot exhibit this hindered methyl tunneling behavior [1].

ESR spectroscopy Tunneling rotation Solid-state dynamics

Validated HPLC Separation Method

A validated reverse phase HPLC method using a Newcrom R1 column has been established for the analysis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, with the mobile phase consisting of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. While this is a compound-specific method rather than a comparative study, the existence of a validated, vendor-documented analytical protocol provides a critical quality control and identity verification resource for procurement [1].

HPLC method Analytical reference standard Reverse phase chromatography

Antifibrotic Drug Intermediate (FT061)

2,2,5-Trimethyl-1,3-dioxane-4,6-dione is employed as a key reagent in the synthesis of 3',4'-bis-difluoromethoxycinnamoylanthranilate (FT061), an orally active antifibrotic agent that reduces albuminuria in rat models of progressive diabetic nephropathy [1]. This application leverages the cyclic diester structure of methyl Meldrum's acid as a reactive intermediate in constructing the cinnamoylanthranilate pharmacophore. While specific comparative yield data are not disclosed, the patent and literature association of this particular compound with FT061 synthesis establishes a direct industrial relevance that generic Meldrum's acid or other substituted analogs may not possess for this particular synthetic route [1].

Antifibrotic agent Diabetic nephropathy Drug intermediate

Research & Industrial Applications of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione


Multi-Component Trapping Agent for Ketenimine Synthesis

Based on documented performance in trapping zwitterionic adducts from isocyanide-acetylenedicarboxylate reactions to form highly functionalized ketenimines in 75–89% yields, this compound is optimally deployed in multi-component reaction workflows where a cyclic 1,3-dicarbonyl nucleophile with the specific 5-methyl substitution pattern is required [1]. The presence of the 5-methyl group influences both the steric profile of the trapping step and the stability of the resulting adduct, making it the reagent of choice for this specific transformation rather than a generic substitute.

Hindered Methyl Group Tunneling Studies

For research groups employing ESR, ENDOR, or ELDOR spectroscopy to investigate quantum tunneling phenomena in hindered rotor systems, this compound provides a unique molecular architecture with a β-methyl group that undergoes tunneling rotation with a coalescence temperature of 30 K [1]. The 2,2,5-trimethyl substitution pattern creates the precise steric environment necessary for this behavior, making it an essential material for this specialized research domain.

Pharmaceutical Intermediate for Antifibrotic Drug Development

In the synthesis of FT061 (3',4'-bis-difluoromethoxycinnamoylanthranilate), an orally active antifibrotic agent with demonstrated efficacy in reducing albuminuria in diabetic nephropathy models, this compound serves as a documented key reagent [1]. Procurement for this specific synthetic route is justified by the established literature and patent association, which provides supply chain traceability and reduces the risk associated with reagent substitution in regulated pharmaceutical development environments.

Analytical Reference Standard for QC and Method Development

Given the availability of a validated reverse-phase HPLC separation method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, this compound is well-suited for use as an analytical reference standard in quality control laboratories [1]. Procurement as a characterized reference material supports identity verification, purity assessment, and method development activities with reduced analytical uncertainty.

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